3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide” is a quinazolinone derivative . Quinazolinones are fused heterocyclic compounds that have been proven to be excellent scaffolds in pharmaceutical and medicinal chemistry .
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves the Niementowski reaction of anthranilic acid derivatives and amides . The reaction time for the synthesis of this compound was 100 minutes, and the yield was 85% .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using NMR spectroscopy. The 1H NMR spectrum shows peaks at δ, ppm: 7.1–7.9 m (12H, Ar-H), 11.3 s (1H, CONH, D2O exchangeable), 12.4 s (1H, CONH, D2O exchangeable). The 13C NMR spectrum shows peaks at δ, ppm: 114.1, 119.3, 121.6, 121.9, 123.8, 125.7, 126.7, 128.5, 128.9, 131.5, 131.9, 132.7, 133.5, 135.7, 135.9, 138.8, 138.9, 145.5, 149.7, 167.7, 168.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the reaction of anthranilic acid hydrazide with diethyl oxalate under microwave irradiation, which was accompanied by decarboxylation with the formation of 3-amino-3,4-dihydroquinazolin-4-one . The acylation of the latter with succinic anhydride gave the desired compound .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its NMR spectra. The 1H NMR and 13C NMR spectra provide information about the hydrogen and carbon atoms in the molecule, respectively .Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Application : Researchers have synthesized various derivatives of this compound to explore their potential as tubulin inhibitors. These derivatives may interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
Neurological Disorders
- Application : The compound’s unique structure suggests potential as a modulator of neurotransmitter receptors or enzymes involved in neurotransmitter metabolism. Investigating its effects on neuronal function could yield insights into neurodegenerative diseases .
Anti-inflammatory Agents
- Application : Researchers have explored the anti-inflammatory properties of this compound. It may inhibit specific inflammatory pathways or cytokines, making it a candidate for drug development in inflammatory disorders .
Antimicrobial Activity
- Application : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial and fungal strains. Further investigations could explore its mechanism of action and potential clinical use .
Cardiovascular Research
- Application : The compound’s impact on cardiovascular function, such as vasodilation or modulation of cardiac ion channels, warrants investigation. It may have therapeutic implications for heart conditions .
Chemical Biology and Enzyme Inhibition
- Application : Researchers have synthesized analogs of this compound to study their interactions with specific enzymes. It could serve as a scaffold for designing enzyme inhibitors or modulators .
Zukünftige Richtungen
Quinazolinones are a promising class of compounds in pharmaceutical and medicinal chemistry. Future research could focus on synthesizing different quinazolinone analogues to enhance their biological activity . Additionally, green synthetic procedures could be developed for the synthesis of these compounds .
Eigenschaften
IUPAC Name |
3-(4-oxoquinazolin-3-yl)-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N7O2/c28-18(5-10-27-14-25-16-4-2-1-3-15(16)20(27)29)23-8-11-26-12-9-24-19(26)17-13-21-6-7-22-17/h1-4,6-7,9,12-14H,5,8,10-11H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOMSZFPTCONPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)NCCN3C=CN=C3C4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{2-[2-(pyrazin-2-yl)-1H-imidazol-1-yl]ethyl}propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.